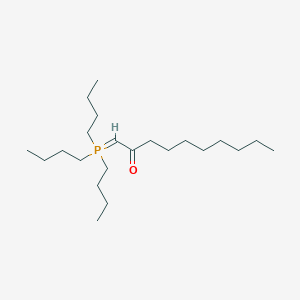![molecular formula C15H14N2O3 B14617804 Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- CAS No. 60849-63-0](/img/structure/B14617804.png)
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- is an organic compound with the molecular formula C14H12N2O3. This compound is characterized by the presence of a benzoic acid moiety substituted with an aminobenzoyl group and a methyl group. It is a derivative of benzoic acid and is known for its applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzoic acid with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- involves its interaction with specific molecular targets and pathways. It has been proposed that the compound may act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid:
2-Aminobenzophenone-2-carboxylic acid: Another similar compound with applications in organic synthesis.
Uniqueness
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HDACs and induce apoptosis in cancer cells sets it apart from other similar compounds.
Propriétés
Numéro CAS |
60849-63-0 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-[(2-aminobenzoyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-9-6-7-13(11(8-9)15(19)20)17-14(18)10-4-2-3-5-12(10)16/h2-8H,16H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
LTOMISFGQGGZLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
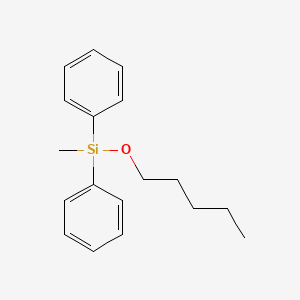
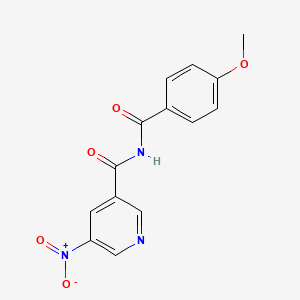
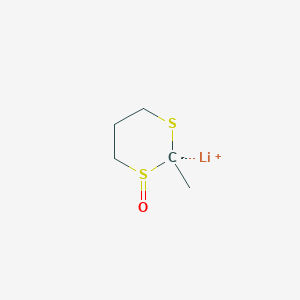

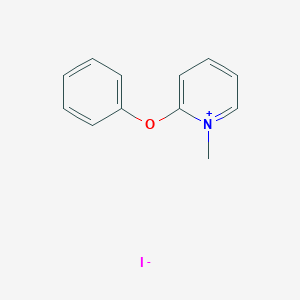

![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
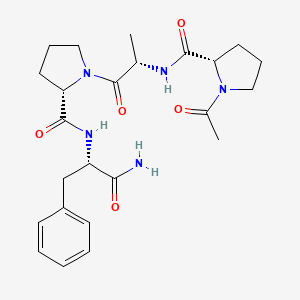
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)

